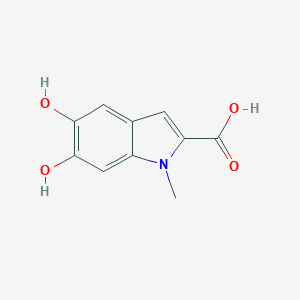

5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5,6-dihydroxy-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-11-6-4-9(13)8(12)3-5(6)2-7(11)10(14)15/h2-4,12-13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKBPYKGIFSFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C=C1C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578183 | |

| Record name | 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126434-73-9 | |

| Record name | 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic Acid

Introduction: The Significance of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic Acid

This compound is a crucial molecule within the broader class of dihydroxyindoles, which are fundamental building blocks of eumelanin, the primary pigment responsible for brown to black coloration in humans.[1][2] Beyond its role in pigmentation, this family of compounds is gaining significant attention in the fields of materials science and pharmacology due to their unique physicochemical properties, including potent antioxidant and photoprotective capabilities.[3][4] The targeted N-methylation at the 1-position of the indole ring can modulate the molecule's electronic properties and biological activity, making it a valuable target for drug discovery programs, particularly in the development of novel therapeutics.[5]

This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, with a focus on a robust and adaptable multi-step pathway. We will delve into the mechanistic rationale behind each synthetic step, providing detailed, field-proven protocols to ensure reproducibility. Furthermore, we will explore an alternative synthetic approach, offering researchers flexibility in their experimental design. The methodologies presented herein are designed to be self-validating, with clear benchmarks for success at each stage.

Primary Synthetic Strategy: A Multi-Step Approach from a Substituted Benzaldehyde

The most reliable and versatile route to this compound commences with a commercially available substituted benzaldehyde, 2-bromo-4,5-dimethoxybenzaldehyde. This strategy involves the sequential construction of the indole core, followed by N-methylation and subsequent deprotection of the hydroxyl groups. This approach offers excellent control over the substitution pattern of the indole ring.

The overall synthetic workflow is depicted below:

Caption: A multi-step synthetic pathway to the target compound.

Step 1: Copper-Catalyzed Cyclization to Form the Indole Core

The initial step involves the construction of the indole ring system via a copper-catalyzed domino reaction between 2-bromo-4,5-dimethoxybenzaldehyde and ethyl 2-isocyanoacetate.[5][6] This transformation is pivotal as it efficiently establishes the bicyclic indole scaffold.

Mechanism Insight: The reaction proceeds through a sequence of copper-catalyzed coupling and cyclization events. The copper(I) catalyst activates the aryl bromide for nucleophilic attack by the isocyanoacetate, leading to an intermediate that subsequently undergoes intramolecular cyclization to form the indole ring.

Detailed Experimental Protocol:

-

To a dry, argon-flushed Schlenk flask, add 2-bromo-4,5-dimethoxybenzaldehyde (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Suspend the solids in anhydrous dioxane (5 mL per 1.0 mmol of the benzaldehyde).

-

Add ethyl 2-isocyanoacetate (1.2 eq) via syringe.

-

Heat the reaction mixture to reflux (approximately 101 °C) and stir vigorously for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 5,6-dimethoxy-1H-indole-2-carboxylate as a solid.

| Intermediate | Expected Yield | Appearance | Key Analytical Data |

| Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | 75-85% | Off-white to pale yellow solid | ¹H NMR (CDCl₃): δ ~8.8 (br s, 1H, NH), 7.0-7.2 (m, 2H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 3.9 (s, 6H, 2xOCH₃), 1.4 (t, 3H, OCH₂CH₃) |

Step 2: N-Methylation of the Indole Ring

With the indole core established, the next step is the introduction of the methyl group at the N-1 position. The use of a mild and efficient methylating agent is crucial to avoid side reactions. Dimethyl carbonate, in the presence of a suitable base, offers a greener and safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[7][8]

Causality of Experimental Choice: The selection of dimethyl carbonate is based on its lower toxicity and higher boiling point compared to methyl iodide, which simplifies handling and improves safety, particularly in larger-scale preparations. Potassium carbonate is a cost-effective and moderately strong base that is sufficient to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the methylating agent.

Detailed Experimental Protocol:

-

In a round-bottom flask, dissolve ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (1.0 eq) in N,N-dimethylformamide (DMF, 10 mL per 1.0 g of indole).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and dimethyl carbonate (3.0 eq).

-

Heat the mixture to 120-130 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product, ethyl 1-methyl-5,6-dimethoxy-1H-indole-2-carboxylate, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

| Intermediate | Expected Yield | Appearance | Key Analytical Data |

| Ethyl 1-methyl-5,6-dimethoxy-1H-indole-2-carboxylate | 85-95% | Pale yellow oil or low-melting solid | ¹H NMR (CDCl₃): δ ~7.1-7.3 (m, 2H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 4.0 (s, 3H, NCH₃), 3.9 (s, 6H, 2xOCH₃), 1.4 (t, 3H, OCH₂CH₃) |

Step 3: Saponification of the Ethyl Ester

The conversion of the ethyl ester to the corresponding carboxylic acid is achieved through a standard saponification reaction using a strong base, such as sodium hydroxide.[4][9]

Protocol Trustworthiness: This is a highly reliable and well-established transformation in organic synthesis. The reaction is typically driven to completion by the irreversible formation of the carboxylate salt.

Detailed Experimental Protocol:

-

Dissolve ethyl 1-methyl-5,6-dimethoxy-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add a solution of sodium hydroxide (NaOH, 3.0-5.0 eq) in water.

-

Heat the mixture to reflux (80-90 °C) for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M hydrochloric acid (HCl).

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-5,6-dimethoxy-1H-indole-2-carboxylic acid.

| Intermediate | Expected Yield | Appearance | Key Analytical Data |

| 1-Methyl-5,6-dimethoxy-1H-indole-2-carboxylic acid | >90% | White to off-white solid | ¹H NMR (DMSO-d₆): δ ~12.8 (br s, 1H, COOH), 7.2 (s, 1H, Ar-H), 7.1 (s, 1H, Ar-H), 4.0 (s, 3H, NCH₃), 3.8 (s, 6H, 2xOCH₃) |

Step 4: Demethylation to Afford the Final Product

The final and most critical step is the cleavage of the two methyl ethers to unveil the dihydroxy functionality. Boron tribromide (BBr₃) is a powerful and effective reagent for this transformation.[10][11][12]

Expertise & Experience: The catechol moiety is highly susceptible to oxidation, especially under basic or neutral conditions. Therefore, the work-up procedure must be performed carefully to maintain an acidic environment and minimize exposure to air. The use of a strong Lewis acid like BBr₃ ensures a clean and efficient demethylation.

Detailed Experimental Protocol:

-

Dissolve 1-methyl-5,6-dimethoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (BBr₃, 3.0-4.0 eq) in DCM dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding it to ice-cold water.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash chromatography to yield this compound.

| Final Product | Expected Yield | Appearance | Key Analytical Data |

| This compound | 60-75% | Light brown to grey solid | ¹H NMR (DMSO-d₆): δ ~12.5 (br s, 1H, COOH), 8.5-9.0 (br s, 2H, 2xOH), 6.8-7.0 (m, 2H, Ar-H), 3.9 (s, 3H, NCH₃) |

Alternative Synthetic Strategy: The Fischer Indole Synthesis

An alternative and classic approach to indole synthesis is the Fischer indole synthesis.[1][2][3] This method can be adapted to produce the target molecule by starting with an appropriately substituted N-methylated phenylhydrazine.

The proposed Fischer indole synthesis route is as follows:

Caption: Fischer indole synthesis pathway for the target compound.

This route involves the initial preparation of N-methyl-4,5-dimethoxyphenylhydrazine, which is then condensed with ethyl pyruvate to form a hydrazone. Subsequent acid-catalyzed cyclization yields the protected indole ester, which can then be hydrolyzed and demethylated as described in the primary synthetic route. While this method is powerful, the synthesis of the substituted hydrazine precursor can be challenging and may result in lower overall yields compared to the previously described route.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly during the final deprotection step. The primary synthetic strategy outlined in this guide, starting from 2-bromo-4,5-dimethoxybenzaldehyde, offers a reliable and scalable route with good overall yields. The alternative Fischer indole synthesis provides another viable, albeit potentially more challenging, pathway. By understanding the mechanistic underpinnings of each reaction and adhering to the detailed protocols provided, researchers can confidently synthesize this valuable molecule for further investigation in drug discovery and materials science.

References

-

Deng, H., & Fang, Y. (2012). Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues. ACS Medicinal Chemistry Letters, 3(9), 749-753. Available from: [Link]

-

Barabanov, M. A., & Sosnovskikh, V. Y. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(4), 417-419. Available from: [Link]

-

Aebly, A. H., Levy, J. N., Steger, B. J., Quirke, J. C., & Belitsky, J. M. (2018). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Advances, 8(51), 29203-29207. Available from: [Link]

-

Argenziano, R., Della Greca, M., Panzella, L., & Napolitano, A. (2022). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. Molecules, 27(15), 4816. Available from: [Link]

-

Barabanov, M. A., & Sosnovskikh, V. Y. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(4), 417-419. Available from: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

J&K Scientific. (2025). Fischer Indole Synthesis. Retrieved January 14, 2026, from [Link]

-

Shintre, S. A., & Shinde, S. S. (2004). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 8(4), 650-652. Available from: [Link]

-

Pawelek, J. M., Chakraborty, A. K., Orlow, S. J., Bolognia, J. L., & Wakamatsu, K. (1992). Synthesis and Characterization of Melanins From Dihydroxyindole-2-Carboxylic Acid and Dihydroxyindole. Pigment Cell Research, 5(2), 65-71. Available from: [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved January 14, 2026, from [Link]

- Perra, G., & Cignarella, G. (2001). Methylation of indole compounds using dimethyl carbonate. WO2001081305A2. Google Patents.

- McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry & Industry, (42), 1658.

-

Chem-Station. (2024). O-Demethylation. Retrieved January 14, 2026, from [Link]

-

Argenziano, R., Della Greca, M., Panzella, L., & Napolitano, A. (2022). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. Molecules, 27(15), 4816. Available from: [Link]

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved January 14, 2026, from [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. researchgate.net [researchgate.net]

- 8. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

A Technical Guide to the Biological Activity of 1-methyl-5,6-dihydroxyindole-2-carboxylic acid (1-methyl-DHICA)

Introduction

1-methyl-5,6-dihydroxyindole-2-carboxylic acid (1-methyl-DHICA) is a derivative of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key intermediate in the biosynthesis of eumelanin, the dark pigment found in human skin, hair, and eyes.[1][2][3] While DHICA's role as a melanin precursor and its inherent antioxidant properties are well-documented, the biological activities of its methylated analogue, 1-methyl-DHICA, are an emerging area of scientific inquiry.[2][4] This technical guide provides an in-depth exploration of the known and potential biological activities of 1-methyl-DHICA, with a focus on its synthesis, antioxidant capacity, and potential pharmacological implications for researchers, scientists, and drug development professionals.

Synthesis of 1-methyl-DHICA and its Precursors

The generation of 1-methyl-DHICA for research purposes relies on established synthetic chemistry protocols. A common strategy involves the N-alkylation of a DHICA precursor. One synthetic route commences with the copper-catalyzed domino four-component coupling and cyclization of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl 2-isocyanoacetate to produce an ethyl ester intermediate.[1] This is followed by N-alkylation to introduce the methyl group, subsequent hydrolysis of the ester, and finally demethylation to yield the 1-alkylated DHICA analogue.[1]

Experimental Protocol: Synthesis of N-alkylated DHICA Derivatives

This protocol is adapted from a method described for the synthesis of DHICA analogues.[1]

Materials:

-

2-bromo-4,5-dimethoxybenzaldehyde

-

Ethyl 2-isocyanoacetate

-

Copper(I) iodide (CuI)

-

An appropriate alkylating agent (e.g., methyl iodide)

-

Base (e.g., potassium carbonate)

-

Solvents (e.g., DMF, THF)

-

Reagents for hydrolysis (e.g., NaOH)

-

Reagents for demethylation (e.g., BBr3)

Step-by-Step Methodology:

-

Synthesis of Ethyl 5,6-dimethoxyindole-2-carboxylate:

-

In a reaction vessel, combine 2-bromo-4,5-dimethoxybenzaldehyde and ethyl 2-isocyanoacetate in a suitable solvent.

-

Add CuI as a catalyst.

-

Heat the reaction mixture under an inert atmosphere and monitor for the completion of the cyclization reaction.

-

Upon completion, cool the reaction and isolate the product, ethyl 5,6-dimethoxyindole-2-carboxylate, using standard purification techniques.

-

-

N-Alkylation:

-

Dissolve the ethyl 5,6-dimethoxyindole-2-carboxylate in an appropriate solvent.

-

Add a base, such as potassium carbonate, followed by the alkylating agent (methyl iodide).

-

Stir the reaction at room temperature or with gentle heating until the N-alkylation is complete.

-

Isolate the N-alkylated intermediate.

-

-

Hydrolysis:

-

Treat the N-alkylated ester with a base, such as sodium hydroxide, in an aqueous or alcoholic solution to hydrolyze the ester to a carboxylic acid.

-

Acidify the reaction mixture to precipitate the carboxylic acid.

-

-

Demethylation:

-

Dissolve the N-alkylated carboxylic acid in a suitable solvent.

-

Add a demethylating agent, such as boron tribromide (BBr3), to remove the methyl ethers from the hydroxyl groups.

-

Carefully quench the reaction and purify the final product, 1-methyl-DHICA.

-

Caption: Synthetic pathway for 1-methyl-DHICA.

Biological Activities of 1-methyl-DHICA and Related Compounds

Antioxidant Properties

DHICA and its derivatives are recognized for their significant antioxidant properties.[4] Melanins derived from DHICA exhibit marked antioxidant activity, and modifications at the carboxylic group, such as esterification, have been shown to yield melanins with remarkable antioxidant properties and improved solubility.[4] It is plausible that 1-methyl-DHICA retains or even enhances these antioxidant capabilities. The antioxidant activity of these compounds can be attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals.

Quantitative Antioxidant Activity Data for DHICA Derivatives

| Compound/Melanin | Antioxidant Assay | EC50 Value | Reference |

| ADHICA Melanin | DPPH Assay | ~5 times lower than DHICA melanin | [4] |

| DHICA Melanin | DPPH Assay | - | [4] |

| ADHICA Melanin | FRAP Assay | Comparable to DHICA melanin | [4] |

| DHICA Melanin | FRAP Assay | - | [4] |

Note: ADHICA is a carboxybutanamide derivative of DHICA.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing antioxidant activity.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compound (1-methyl-DHICA)

-

Positive control (e.g., ascorbic acid, Trolox)

-

96-well microplate

-

Spectrophotometer

Step-by-Step Methodology:

-

Preparation of DPPH Solution:

-

Prepare a stock solution of DPPH in methanol or ethanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

-

-

Preparation of Test Samples:

-

Prepare a series of dilutions of the test compound (1-methyl-DHICA) and the positive control in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test compound or positive control to the wells.

-

For the blank, add the solvent instead of the test sample.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Caption: Workflow for the DPPH antioxidant assay.

Potential Neuroprotective Effects

While direct evidence for the neuroprotective activity of 1-methyl-DHICA is still emerging, studies on structurally related compounds provide a strong rationale for its investigation in this area. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), another endogenous tetrahydroisoquinoline derivative, has demonstrated clear neuroprotective properties in animal models of Parkinson's disease.[5] It has been shown to antagonize the reduction in dopamine concentration induced by neurotoxins.[5] Given the structural similarities, it is hypothesized that 1-methyl-DHICA may also exhibit neuroprotective effects, potentially through antioxidant mechanisms that mitigate oxidative stress, a key factor in neurodegenerative diseases.

Pharmacological Profile: GPR35 Agonism

A significant finding in the pharmacology of DHICA is its identification as a moderate potency agonist for the G protein-coupled receptor GPR35.[1] GPR35 is an orphan receptor implicated in inflammation, pain, and cardiovascular diseases.[1] The discovery of DHICA as a GPR35 agonist has spurred the synthesis and pharmacological characterization of a series of DHICA analogues to identify novel agonists with improved potency and potentially biased agonism.[1] It is highly probable that 1-methyl-DHICA also interacts with GPR35, and its specific activity at this receptor warrants further investigation.

Proposed Signaling Pathway for GPR35 Activation

Upon agonist binding, GPR35 is known to couple to Gαi/o and Gα13 proteins, leading to the inhibition of adenylyl cyclase and activation of downstream signaling cascades, including the recruitment of β-arrestin.

Caption: Proposed GPR35 signaling pathway for 1-methyl-DHICA.

Future Directions and Therapeutic Potential

The biological activities of 1-methyl-DHICA, inferred from its parent compound and structurally related molecules, suggest several promising avenues for future research and therapeutic development. Its potential as a potent antioxidant makes it a candidate for mitigating conditions associated with oxidative stress. Furthermore, its likely interaction with GPR35 opens up possibilities for the development of novel therapeutics for inflammatory and cardiovascular diseases. Further in-depth studies are required to fully elucidate the pharmacological profile of 1-methyl-DHICA and to validate its therapeutic potential in preclinical models.

References

-

Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853–2855. [Link]

-

Argenziano, R., Alfieri, M. L., Panzella, L., Napolitano, A., & d'Ischia, M. (2020). Antioxidant activity of film forming systems based on melanins from 5,6-dihydroxyindole derivatives. Sciforum. [Link]

-

Panzella, L., et al. (2023). A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications. Molecules, 28(4), 1883. [Link]

-

Deng, H., & Fang, Y. (2012). Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues. ACS Medicinal Chemistry Letters, 3(10), 844–848. [Link]

-

Barabanov, M. A., & Sosnovskikh, V. Y. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(5), 457–459. [Link]

-

Aebly, A. H., et al. (2018). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Advances, 8(51), 29201–29205. [Link]

-

Orlow, S. J., et al. (1992). Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole. Pigment Cell Research, 5(3), 113-120. [Link]

-

Tsukamoto, K., et al. (1992). 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin. The Biochemical Journal, 282(Pt 3), 701–705. [Link]

-

Orlow, S. J., et al. (1992). Synthesis and Characterization of Melanins From Dihydroxyindole-2-Carboxylic Acid and Dihydroxyindole. Journal of Investigative Dermatology, 98(5), 623. [Link]

-

Wasik, A., et al. (2015). Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. Neurotoxicity Research, 28(3), 224–233. [Link]

Sources

- 1. Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06148C [pubs.rsc.org]

- 4. A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 5,6-Dihydroxyindole-2-carboxylic Acid (DHICA) in the Eumelanin Biosynthetic Pathway: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Eumelanin, the dark pigment responsible for brown and black coloration in mammals, is a complex biopolymer whose synthesis involves a series of tightly regulated enzymatic and chemical reactions. While the initial steps involving tyrosinase are well-documented, the fate of downstream intermediates profoundly influences the final structure and properties of the pigment. This technical guide provides an in-depth exploration of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a critical monomeric precursor in the eumelanin pathway. We will dissect its enzymatic formation, its influence on the physicochemical properties of eumelanin, and its broader, non-pigmentary biological functions. This document serves as a comprehensive resource, integrating established biochemical knowledge with practical methodologies for its study.

Note on Nomenclature: This guide focuses on 5,6-dihydroxyindole-2-carboxylic acid (DHICA), the well-established eumelanin intermediate. The user's initial query referenced a methylated derivative (5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid or DMICA). Extensive literature review confirms that DHICA is the key natural precursor in melanogenesis, while N-alkylated derivatives are primarily synthetic analogues used for other research purposes, such as GPR35 receptor studies[1]. We have therefore proceeded under the assumption that DHICA was the intended subject of this guide.

Introduction: The Eumelanin Pathway - Beyond Tyrosinase

The biosynthesis of eumelanin begins with the amino acid L-tyrosine, which undergoes hydroxylation to L-DOPA and subsequent oxidation to dopaquinone, both steps catalyzed by the copper-dependent enzyme, tyrosinase. Dopaquinone is a highly reactive o-quinone that stands at a critical juncture, leading to either eumelanin or, in the presence of cysteine, the reddish-yellow pheomelanin.

Within the eumelanin pathway, dopaquinone undergoes a spontaneous intramolecular cyclization to form leucodopachrome, which is then oxidized to dopachrome. Dopachrome, an orange-colored intermediate, represents the second major branch point in the pathway.[2][3] Its fate determines the final composition and, consequently, the properties of the resulting eumelanin polymer.

Dopachrome can undergo spontaneous decarboxylation to form 5,6-dihydroxyindole (DHI). However, a competing and enzymatically controlled reaction isomerizes dopachrome into 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[4] The ratio of DHI to DHICA incorporated into the final polymer is a key determinant of the melanin's color, antioxidant properties, and photoprotective capacity.[5][6] This guide will focus on the latter, enzymatically favored pathway that produces DHICA.

The Gatekeeper of DHICA Synthesis: Dopachrome Tautomerase (DCT/TYRP2)

The conversion of dopachrome to DHICA is not a spontaneous event but is efficiently catalyzed by the enzyme Dopachrome Tautomerase (DCT), also known as Tyrosinase-related protein 2 (TYRP2).[4][7][8] This enzyme plays a pivotal regulatory role in melanogenesis.

Mechanism of Action: DCT is a zinc-containing metalloenzyme that catalyzes the tautomerization of dopachrome to DHICA, a non-decarboxylative rearrangement.[6][7] This action effectively shunts the pathway away from the spontaneous formation of DHI. Mutations in the DCT gene can lead to a reduction in eumelanin synthesis and an increase in pheomelanin production, resulting in a diluted or "slaty" coat color in mice.[7][9][10]

Biological Significance of DCT-mediated DHICA formation:

-

Detoxification: DHI and its quinone are highly reactive and cytotoxic intermediates. By preferentially forming the more stable and less reactive DHICA, DCT limits the formation of these damaging species, playing a protective role within the melanocyte.[1]

-

Modulation of Melanin Properties: Eumelanin rich in DHICA units exhibits different properties compared to DHI-rich melanin. DHICA-melanin is typically lighter in color (brownish) and possesses enhanced antioxidant capabilities.[6][11] In contrast, DHI-melanin is blacker and has stronger paramagnetic properties.[6]

-

Control of Melanogenesis: DHICA and DHI themselves can act as feedback inhibitors of tyrosinase. However, DHI is a much more potent inhibitor than DHICA. By favoring DHICA production, DCT may therefore play a role in the positive control of the early, tyrosinase-catalyzed steps of melanogenesis.

The following diagram illustrates the critical branching point at dopachrome and the role of DCT.

Caption: The Eumelanin Pathway branching at Dopachrome.

Polymerization of DHICA and Physicochemical Properties of Eumelanin

Once formed, DHICA is a relatively stable intermediate.[12] Its subsequent incorporation into the melanin polymer requires oxidation to its corresponding quinone, indole-5,6-quinone-2-carboxylic acid. In mice, this step is catalyzed by Tyrosinase-related protein 1 (TYRP1).[3] However, in humans, TYRP1 appears to lack this oxidase activity; instead, human tyrosinase itself is capable of oxidizing DHICA, demonstrating a broader substrate specificity than its murine counterpart.[11] The Pmel17/Silver locus protein has also been implicated in catalyzing the superoxide-dependent polymerization of DHICA.

The inclusion of the carboxylic acid group at the 2-position of the indole ring profoundly impacts the structure and properties of the final polymer.

| Property | DHI-rich Eumelanin | DHICA-rich Eumelanin |

| Color | Black | Brown |

| Structure | Thought to form planar stacks | More irregular, aggregated structure due to steric hindrance from carboxyl groups |

| Antioxidant Activity | Lower | Higher[6] |

| Paramagnetic Signal (EPR) | Strong | Weak[6] |

| Photoprotection | Strong broadband UV/Visible absorption | Potent hydroxyl radical scavenging activity |

The higher antioxidant capacity of DHICA-rich eumelanin is particularly significant, suggesting a more active role in quenching reactive oxygen species (ROS) within the skin.

Beyond Pigment: The Emerging Roles of DHICA in Skin Homeostasis

Recent research has unveiled that DHICA is not merely an inert building block for melanin but a diffusible messenger molecule with significant biological activity of its own. Studies have shown that DHICA can influence the behavior of surrounding keratinocytes in the epidermis.

At micromolar concentrations, DHICA has been demonstrated to:

-

Reduce keratinocyte proliferation without inducing toxicity.

-

Promote keratinocyte differentiation , enhancing the expression of key structural proteins like keratins, involucrin, and filaggrin.

-

Increase the expression and activity of antioxidant enzymes in keratinocytes.

-

Protect keratinocytes from UVA-induced damage and apoptosis .

These findings suggest that melanocytes, through the DCT-mediated production and release of DHICA, contribute to the overall homeostasis and photoprotection of the skin in ways that extend beyond the passive light-shielding properties of melanin.

Methodologies for the Analysis of DHICA and Melanin Intermediates

Studying the eumelanin pathway requires robust analytical techniques to separate and quantify its various intermediates. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol: HPLC Analysis of Eumelanin Intermediates

This protocol provides a generalized workflow for the analysis of DHICA and other melanin precursors from cell culture or tissue samples. Specific column types, mobile phases, and gradient conditions should be optimized based on available instrumentation and specific analytes of interest.

1. Sample Preparation: a. For cultured melanocytes, wash cells with PBS and lyse using a suitable buffer (e.g., RIPA buffer or sonication in phosphate buffer). b. For tissue samples (e.g., skin, hair), homogenization is required. Alkaline or acid hydrolysis can be used to break down the melanin polymer for analysis of its constituent monomers, though these harsh methods can alter the structure. c. Centrifuge the lysate/homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris. d. Collect the supernatant for analysis. A solid-phase extraction (SPE) step may be incorporated to concentrate the analytes and remove interfering substances.

2. HPLC System and Conditions: a. Column: A reverse-phase C18 column is typically used. b. Mobile Phase: A gradient of an aqueous acidic buffer (e.g., 0.1% formic acid or 2% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. c. Detection: A UV-Vis or Photodiode Array (PDA) detector is used to monitor the column effluent. DHICA has a characteristic absorbance spectrum that can be used for identification. For higher sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).

3. Quantification: a. Prepare a standard curve using a pure, commercially available DHICA standard. b. The concentration of DHICA in the sample is determined by comparing its peak area to the standard curve. c. Results are typically normalized to the total protein concentration of the initial lysate.

The following diagram outlines the experimental workflow for HPLC analysis.

Caption: Experimental Workflow for HPLC-based analysis of DHICA.

Conclusion and Future Directions

5,6-dihydroxyindole-2-carboxylic acid (DHICA) is far more than a simple precursor in the eumelanin pathway. Its formation, under the strict enzymatic control of DCT/TYRP2, represents a critical regulatory node that dictates the ultimate physicochemical and biological properties of the resulting melanin polymer. The preferential synthesis of DHICA over DHI not only produces a more photoprotective and antioxidant-rich eumelanin but also serves a vital detoxification role within the melanocyte. Furthermore, the discovery of DHICA's function as an intercellular signaling molecule, influencing keratinocyte differentiation and survival, opens new avenues for understanding the integrated nature of skin homeostasis.

For professionals in drug development, targeting the regulation of the DHI/DHICA ratio via modulation of DCT activity presents a novel strategy for influencing pigmentation and enhancing the skin's intrinsic protective mechanisms. Future research will likely focus on further elucidating the signaling pathways initiated by DHICA in epidermal cells and exploring the therapeutic potential of DHICA analogues in dermatology and cosmetology.

References

-

Jara, J. R., Aroca, P., Solano, F., Martinez, J. H., & Lozano, J. A. (1994). Dopachrome tautomerase decreases the binding of indolic melanogenesis intermediates to proteins. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1204(1), 53-60. [Link]

-

Greenblatt, G. A., & Wheeler, M. H. (1986). HPLC Analysis of Fungal Melanin Intermediates and Related Metabolites. Journal of Liquid Chromatography, 9(5), 971-981. [Link]

-

Wang, H., et al. (2012). Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues. ACS Medicinal Chemistry Letters, 3(10), 849-853. [Link]

-

Zhou, B. K., et al. (1993). Polymerization of 5,6-Dihydroxyindole-2-Carboxylic Acid to Melanin by the Pmel 17/Silver Locus Protein. Journal of Investigative Dermatology, 100(2), 146S-152S. [Link]

-

Tsukamoto, K., Palumbo, A., d'Ischia, M., Hearing, V. J., & Prota, G. (1992). 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin. Biochemical Journal, 286(2), 491-495. [Link]

-

Guyonneau, L., et al. (2004). Mutations in dopachrome tautomerase (Dct) affect eumelanin/pheomelanin synthesis, but do not affect intracellular trafficking of the mutant protein. Pigment Cell Research, 17(3), 246-255. [Link]

-

Jiménez-Cervantes, C., et al. (2001). The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. FEBS Letters, 507(2), 161-164. [Link]

-

Poma, A., et al. (2012). The Eumelanin Intermediate 5,6-Dihydroxyindole-2-Carboxylic Acid Is a Messenger in the Cross-Talk among Epidermal Cells. Journal of Investigative Dermatology, 132(4), 1196-1205. [Link]

-

Napolitano, A., et al. (2022). Structural Investigation of DHICA Eumelanin Using Density Functional Theory and Classical Molecular Dynamics Simulations. International Journal of Molecular Sciences, 23(23), 15201. [Link]

-

Slominski, A., et al. (1993). Inhibitory effects of melanin monomers, dihydroxyindole-2-carboxylic acid (DHICA) and dihydroxyindole (DHI) on mammalian tyrosinase, with a special reference to the role of DHICA/DHI ratio in melanogenesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1157(3), 253-260. [Link]

-

Catalyst University. (2015, August 9). Melanin Physiology: Conversion of Dopachrome to Dihdroxyindole. YouTube. [Link]

-

d'Ischia, M., et al. (2015). “Fifty Shades” of Black and Red or How Carboxyl Groups Fine Tune Eumelanin and Pheomelanin Properties. International Journal of Molecular Sciences, 16(5), 10134-10150. [Link]

-

Chen, Q., et al. (2021). Measurement of melanin metabolism in live cells by [U-13C]-tyrosine fate tracing using LC-MS. Journal of Investigative Dermatology, 141(7), 1853-1857.e4. [Link]

-

Wojas, J., et al. (2021). Protein Biochemistry and Molecular Modeling of the Intra-Melanosomal Domain of Human Recombinant Tyrp2 Protein and OCA8-Related Mutant Variants. International Journal of Molecular Sciences, 22(19), 10555. [Link]

-

Tsukamoto, K., et al. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. The EMBO Journal, 11(2), 519-526. [Link]

-

Galván, I., et al. (2019). From Extraction to Advanced Analytical Methods: The Challenges of Melanin Analysis. Materials, 12(23), 3956. [Link]

-

Flori, E., et al. (2012). The Eumelanin Intermediate 5,6-Dihydroxyindole-2-Carboxylic Acid Is a Messenger in the Cross-Talk among Epidermal Cells. Journal of Investigative Dermatology, 132(4), 1196-1205. [Link]

-

Le, P. M., & Ma, C. M. (2023). The metabolism of melanin synthesis…from melanocytes to melanoma. Frontiers in Bioscience-Landmark, 28(9), 213. [Link]

-

Zhou, B. K., et al. (1993). Polymerization of 5,6-Dihydroxyindole-2-Carboxylic Acid to Melanin by the Pmel 17/Silver Locus Protein. Journal of Investigative Dermatology, 100(2), 146S-152S. [Link]

-

Kishor, K., et al. (2025). Analytical Techniques for Melanin Identification and Estimation by Mass Spectrometry. In: Methods in Molecular Biology. Humana, New York, NY. [Link]

-

Napolitano, A., et al. (2019). The Late Stages of Melanogenesis: Exploring the Chemical Facets and the Application Opportunities. International Journal of Molecular Sciences, 20(17), 4234. [Link]

-

Olivares, C., et al. (2002). A new enzymatic function in the melanogenic pathway. The 5,6-dihydroxyindole-2-carboxylic acid oxidase activity of tyrosinase-related protein-1 (TRP1). Journal of Biological Chemistry, 277(1), 352-357. [Link]

-

Marks, M. S., & Seabra, M. C. (2021). Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation. Journal of Investigative Dermatology, 141(2), 231-237.e1. [Link]

Sources

- 1. Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Composition of mammalian eumelanins: analyses of DHICA-derived units in pigments from hair and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Pathways in Melanogenesis [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Structural Investigation of DHICA Eumelanin Using Density Functional Theory and Classical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The melanization road more traveled by: Precursor substrate effects on melanin synthesis in cell-free and fungal cell systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. elar.urfu.ru [elar.urfu.ru]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic Acid

Abstract: 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid (DMICA) is a critical derivative of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key monomer in the biosynthesis of eumelanin.[1][2][3] Understanding the structural and electronic properties of DMICA is paramount for researchers in dermatology, oncology, and materials science, particularly for the development of novel photoprotective agents and biocompatible polymers. This guide provides an in-depth analysis of the spectroscopic signature of DMICA, offering both theoretical predictions and practical methodologies for its empirical characterization. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, explaining the causality behind experimental choices and the interpretation of the resulting data.

Molecular Structure and Spectroscopic Implications

The unique spectroscopic profile of DMICA is a direct consequence of its molecular architecture. The molecule features an indole core, a catechol moiety (two adjacent hydroxyl groups), a carboxylic acid function, and a defining N-methyl group. This combination of an electron-rich aromatic system and multiple functional groups dictates its behavior across various spectroscopic techniques.

The N-methyl group, in particular, distinguishes DMICA from its more commonly studied precursor, DHICA. This substitution prevents N-H hydrogen bonding, alters the electronic distribution within the indole ring, and provides a unique spectroscopic handle for identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of DMICA. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.

Rationale and Experimental Approach

For a molecule like DMICA, which is rich in aromatic protons and has exchangeable phenolic and carboxylic protons, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it can solubilize the polar molecule and is capable of forming hydrogen bonds, which often allows for the observation of labile O-H and N-H protons.[1] A standard suite of experiments, including ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is required for full assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity DMICA in 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[1]

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The labile phenolic and carboxylic acid protons may appear as broad signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time may be needed due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

2D NMR Acquisition: Perform COSY to establish proton-proton coupling networks (e.g., between adjacent aromatic protons) and HSQC/HMBC to correlate protons with their directly attached (HSQC) or long-range coupled (HMBC) carbons.

Caption: A streamlined workflow for the structural elucidation of DMICA via NMR.

Expected Spectroscopic Data and Interpretation

While a definitive experimental spectrum for DMICA is not widely published, we can predict the chemical shifts with high confidence based on the known data for the parent DHICA molecule and standard substituent effects.[1] The key differentiator will be the presence of the N-methyl signal and the absence of the N-H proton signal.

Table 1: Predicted ¹H and ¹³C NMR Data for DMICA in DMSO-d₆

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

| COOH | ~13.0 | ~162 | Broad singlet, exchangeable |

| 5-OH | ~9.0 | - | Broad singlet, exchangeable |

| 6-OH | ~8.8 | - | Broad singlet, exchangeable |

| H4 | ~7.1 | ~103 | Singlet |

| H7 | ~6.9 | ~98 | Singlet |

| H3 | ~6.5 | ~105 | Singlet |

| N-CH₃ | ~3.8 | ~35 | Singlet, key identifier for DMICA |

| C2 | - | ~138 | Quaternary |

| C3a | - | ~125 | Quaternary |

| C5 | - | ~145 | Quaternary |

| C6 | - | ~144 | Quaternary |

| C7a | - | ~130 | Quaternary |

-

Interpretation: The downfield shifts of the aromatic protons H4 and H7 are consistent with the electron-donating effect of the hydroxyl groups. The N-methyl protons are expected to appear as a sharp singlet around 3.8 ppm. The quaternary carbons (non-protonated) will be identifiable in the ¹³C spectrum and their assignments confirmed using HMBC correlations.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of DMICA and providing structural information through fragmentation analysis.

Rationale and Experimental Approach

Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like DMICA. It is a soft ionization technique that typically yields the intact molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode), allowing for precise molecular weight determination. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for confirming the elemental composition.

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of DMICA (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, with a small percentage of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

Infusion: Introduce the sample into the ESI source via direct infusion or through an HPLC system.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to maximize information. For fragmentation data (MS/MS), select the molecular ion peak for collision-induced dissociation (CID).

Caption: General workflow for molecular weight and structural analysis of DMICA by MS.

Expected Data and Interpretation

Table 2: Predicted Mass Spectrometry Data for DMICA

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₁₀H₉NO₄ | - |

| Exact Mass | 207.0532 | Calculated for C₁₀H₉NO₄ |

| [M+H]⁺ (Positive Mode) | m/z 208.0604 | Protonated molecular ion |

| [M-H]⁻ (Negative Mode) | m/z 206.0460 | Deprotonated molecular ion |

| Primary Fragment | Loss of CO₂ (44 Da) | Characteristic fragmentation of carboxylic acids[4] |

| Resulting Fragment Ion | [M+H - CO₂]⁺ at m/z 164.0655 | Decarboxylated indole moiety |

-

Trustworthiness: The high-resolution mass of the molecular ion provides a self-validating check on the elemental composition. A measured mass within 5 ppm of the theoretical value confirms the formula C₁₀H₉NO₄. The observation of a neutral loss of 44.00 Da (CO₂) in the MS/MS spectrum is a definitive indicator of the carboxylic acid group.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

These techniques provide complementary information about the functional groups and the electronic structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within DMICA.

-

Experimental Protocol: A solid-state spectrum can be obtained efficiently using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the powdered sample is placed on the ATR crystal, and the spectrum is recorded.

-

Expected Data:

-

~3300-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[5]

-

~3200 cm⁻¹ (broad): O-H stretching from the phenolic hydroxyl groups.

-

~1680-1650 cm⁻¹ (strong): C=O stretching of the α,β-unsaturated carboxylic acid, conjugated with the indole ring.[5]

-

~1600, ~1450 cm⁻¹: C=C stretching vibrations within the aromatic indole ring.

-

~1250 cm⁻¹: C-O stretching of the carboxylic acid and phenolic groups.[5]

-

Absence of N-H stretch (~3400 cm⁻¹): The absence of a sharp N-H stretch, which would be present in DHICA, is a key confirmation of the N-methyl substitution.[6]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the conjugated π-system of the molecule. DHICA and related compounds are known to be strong absorbers of UV radiation, a property central to their role in melanin.[7][8][9]

-

Experimental Protocol: A dilute solution of DMICA is prepared in a UV-transparent solvent (e.g., ethanol or a buffered aqueous solution). The absorbance is measured across the 200-600 nm range.

-

Expected Data: DMICA is expected to exhibit strong absorption bands in the UVB and UVA regions (approx. 280-350 nm).

-

λ_max ~290-300 nm and ~320-330 nm: These absorptions arise from π→π* transitions within the extended chromophore of the dihydroxyindole system. The exact positions and intensities can be sensitive to solvent and pH due to the potential for deprotonation of the phenolic hydroxyl groups.[10] The polymerization of DMICA into melanin-like materials would lead to a significant broadening of these absorption bands across the visible spectrum.[3][8]

-

Conclusion

The comprehensive spectroscopic characterization of this compound is achievable through a multi-technique approach. NMR spectroscopy provides the definitive structural blueprint, mass spectrometry confirms the molecular formula and key functional groups through fragmentation, while IR and UV-Vis spectroscopy offer rapid verification of functional groups and electronic properties. The data presented in this guide serve as an authoritative reference for researchers, enabling confident identification, purity assessment, and further investigation of this important melanin precursor derivative. The key distinguishing features of DMICA—the N-methyl signals in NMR and the absence of an N-H stretch in IR—provide a robust and self-validating system for its characterization.

References

-

Argenziano, R., Della Greca, M., Panzella, L., & Napolitano, A. (2022). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. Molecules. Available at: [Link]

-

Solano, F. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Orlow, S. J., et al. (1992). Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole. Pigment Cell Research. Available at: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 119405, 5,6-Dihydroxyindole-2-carboxylic acid. Available at: [Link]

-

Pe, K. (2010). Preparation of 5,6-Dihydroxyindole. University of Bristol. Available at: [Link]

-

Sci-Hub. Synthesis and Characterization of Melanins From Dihydroxyindole‐2‐Carboxylic Acid and Dihydroxyindole. Available at: [Link]

-

Semantic Scholar. Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and ... Available at: [Link]

-

Szafranski, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. Available at: [Link]

-

Argenziano, R., et al. (2022). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. MDPI. Available at: [Link]

-

ResearchGate. UV-Absorption Spectra of Melanosomes Containing Varying 5,6-Dihydroxyindole and 5,6-Dihydroxyindole-2-Carboxylic Acid Content. Available at: [Link]

-

Semantic Scholar. 5,6-Dihydroxyindole-2-carboxylic acid: a first principles density functional study. Available at: [Link]

-

Peles, D. N., & Simon, J. D. (2011). UV-absorption spectra of melanosomes containing varying 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid content. The Journal of Physical Chemistry B. Available at: [Link]

-

NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5119010, 5,6-Dihydroxyindoline-2-carboxylic acid. Available at: [Link]

-

Semantic Scholar. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray ... Available at: [Link]

-

CAS Common Chemistry. 5,6-Dihydroxyindole-2-carboxylic acid. Available at: [Link]

-

Szafranski, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. Available at: [Link]

Sources

- 1. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. scienceready.com.au [scienceready.com.au]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. mdpi.com [mdpi.com]

- 7. sci-hub.red [sci-hub.red]

- 8. Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. UV-absorption spectra of melanosomes containing varying 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid content - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Enigma of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid: A Technical Guide for Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to clinical application is paved with physicochemical challenges, paramount among them being solubility. This technical guide provides an in-depth exploration of the solubility characteristics of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid, a compound of interest in contemporary drug development. While empirical quantitative data for this specific molecule is not extensively available in public literature, this guide synthesizes fundamental principles of organic chemistry with established experimental methodologies to offer a robust predictive framework and a practical approach to solubility determination. We will delve into the theoretical underpinnings of its solubility based on its distinct functional groups, present detailed protocols for both thermodynamic and kinetic solubility assays, and provide a qualitative but well-reasoned overview of its expected behavior in a range of organic solvents. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a more informed and strategic approach to formulation and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Efficacy

The therapeutic efficacy of a drug molecule is intrinsically linked to its bioavailability, which in turn is heavily influenced by its solubility. Poor solubility can lead to a cascade of developmental challenges, including inadequate absorption, variable dosing requirements, and ultimately, potential failure in clinical trials. This compound, a molecule featuring a complex interplay of functional groups, presents a unique case study in solubility. Understanding its behavior in various solvent systems is not merely an academic exercise but a critical step in unlocking its therapeutic potential. This guide will provide the foundational knowledge and practical tools necessary to navigate the solubility challenges associated with this and similar molecules.

Theoretical Framework: Predicting Solubility from Molecular Architecture

The solubility of a compound is governed by the principle of "like dissolves like," which dictates that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound offers several key features that will dictate its solubility profile in organic solvents.

The Influence of Functional Groups

-

The Indole Nucleus: The bicyclic indole core is predominantly nonpolar and hydrophobic, suggesting a general affinity for less polar organic solvents.

-

The Catechol Moiety (5,6-dihydroxy groups): The two adjacent hydroxyl groups introduce significant polarity and the capacity for strong hydrogen bonding, both as donors and acceptors. This catechol functionality will enhance solubility in polar protic solvents that can participate in hydrogen bonding, such as alcohols.

-

The Carboxylic Acid Group: This is a highly polar and acidic functional group capable of strong hydrogen bonding. Its presence significantly increases the potential for solubility in polar solvents. In basic organic solvents or aqueous solutions with adjusted pH, the deprotonation of the carboxylic acid to a carboxylate anion will dramatically increase solubility due to the formation of a highly polar ion. Carboxylic acids are generally soluble in less polar organic solvents like ethers and chloroform, as the non-polar portion of the molecule interacts with the solvent.[1][2][3][4]

-

The N-Methyl Group: The methylation of the indole nitrogen removes a hydrogen bond donor site compared to its parent compound, 5,6-dihydroxyindole-2-carboxylic acid (DHICA). This modification can have a complex effect on solubility. While adding a hydrophobic methyl group, it can also disrupt intermolecular hydrogen bonding in the solid state, potentially leading to a lower lattice energy and, in some cases, an increase in solubility in certain solvents.[5][6][7] The impact of N-methylation is highly context-dependent on the overall molecular structure.[5]

Intermolecular Forces at Play

The interplay of van der Waals forces, dipole-dipole interactions, and hydrogen bonding between the solute and solvent molecules will ultimately determine the extent of dissolution. For this compound, hydrogen bonding will be a dominant factor in its interaction with polar protic solvents, while dipole-dipole interactions will be significant in polar aprotic solvents.

A Predictive Solubility Profile

Based on these structural considerations, a qualitative prediction of the solubility of this compound in various organic solvents can be formulated.

Quantitative Data Framework

While specific experimental data for this compound is scarce, the following table provides a predicted qualitative solubility profile based on the theoretical principles discussed. This serves as a foundational guide for solvent selection in experimental studies.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the dihydroxy and carboxylic acid groups. |

| Isopropanol | Moderate | Increased hydrocarbon character of the solvent may slightly reduce solubility compared to methanol and ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a strong polar aprotic solvent. | |

| Acetonitrile | Moderate | Less polar than DMSO and DMF, but still capable of significant dipole-dipole interactions. | |

| Acetone | Moderate to Low | Lower polarity compared to other polar aprotic solvents. | |

| Ethers | Tetrahydrofuran (THF) | Moderate to Low | Can act as a hydrogen bond acceptor; moderate polarity. |

| Diethyl Ether | Low | Lower polarity and reduced ability to interact with the polar functional groups. | |

| Chlorinated | Dichloromethane (DCM) | Low | Limited ability to engage in hydrogen bonding. |

| Chloroform | Low | Similar to DCM. | |

| Aromatic | Toluene | Very Low | Primarily nonpolar interactions. |

| Nonpolar | Hexane, Heptane | Insoluble | Mismatch in polarity; inability to overcome the solute-solute interactions. |

Experimental Determination of Solubility: Protocols and Methodologies

To obtain accurate quantitative data, experimental determination of solubility is essential. The two primary methods employed in drug discovery are the thermodynamic and kinetic solubility assays.

Thermodynamic Solubility (Equilibrium or "Shake-Flask" Method)

This method determines the true equilibrium solubility of a compound in a given solvent and is considered the gold standard.[8][9]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[10]

-

-

Separation of Undissolved Solid:

-

After the incubation period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Centrifugation prior to filtration can also be employed.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into an HPLC system and plotting the peak area against concentration.[11]

-

Inject the filtered supernatant (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of the compound in the supernatant by interpolating its peak area on the calibration curve.[11] This concentration represents the thermodynamic solubility.

-

-

Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Prolonged Incubation: Allows sufficient time for the dissolution process to reach a steady state.

-

Filtration/Centrifugation: Critical for removing undissolved particles that would otherwise lead to an overestimation of solubility.

-

HPLC Quantification: Provides a sensitive and specific method for determining the concentration of the dissolved compound, even in the presence of minor impurities.[9]

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[12][13] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous or organic medium.

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a microtiter plate, perform serial dilutions of the DMSO stock solution with the desired organic solvent.

-

-

Precipitation Detection:

-

Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by UV-Vis spectroscopy or HPLC.[14]

-

Caption: Workflow for determining kinetic solubility.

Advanced Considerations and Troubleshooting

-

pH Effects: For ionizable compounds like this compound, the pH of the solvent system (if it contains acidic or basic components) will significantly impact solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

-

Compound Stability: The stability of the compound in the chosen solvent and under the experimental conditions should be assessed to ensure that degradation does not affect the solubility measurement.

-

QSAR and In Silico Models: Quantitative Structure-Activity Relationship (QSAR) and other machine learning models can be employed to predict the solubility of novel compounds based on their chemical structure, providing a valuable tool for early-stage screening.[15][16][17][18][19]

Conclusion

The solubility of this compound in organic solvents is a complex interplay of its indole nucleus, catechol moiety, carboxylic acid group, and N-methyl substitution. While a lack of direct empirical data necessitates a predictive approach, a thorough understanding of the underlying physicochemical principles, coupled with robust experimental methodologies, can provide the necessary insights for successful drug development. This guide has offered a comprehensive framework for both the theoretical prediction and the practical determination of the solubility of this promising compound, empowering researchers to make informed decisions in their formulation and preclinical development efforts.

References

-

Physical Properties of Carboxylic Acids. (2025). CK-12 Foundation. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. United States. [Link]

-

Physical Properties of Carboxylic Acids. (2022). eCampusOntario Pressbooks. [Link]

-

Physical Properties of Carboxylic Acids. (2020). Chemistry LibreTexts. [Link]

-

Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). In vitro solubility assays in drug discovery. Drug discovery today, 11(21-22), 1012–1018. [Link]

-

Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

Kinetic Solubility. (n.d.). Charnwood Discovery. [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

-

Determination and correlation of solubilities of catechol. (2009). ResearchGate. [Link]

-

Predicting drug solubility in organic solvents mixtures. (2024). Unipd. [Link]

-

Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024). PubMed. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). Dissolution Technologies. [Link]

-

Argenziano, R., Alfieri, M. L., Gallucci, N., D'Errico, G., Panzella, L., & Napolitano, A. (2023). A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications. International journal of molecular sciences, 24(4), 4054. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PMC. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]

-

Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020). Research Communities by Springer Nature. [Link]

-

The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Future Science. [Link]

- Methylation of indole compounds using dimethyl carbonate. (2000).

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. [Link]

-

An Ensemble Model for Molecular Solubility Prediction Across Aqueous and Organic Solvents. (2025). ChemRxiv. [Link]

-

5,6-dihydroxyindole-2-carboxylic acid (DHICA): a First Principles Density-Functional Study. (2004). arXiv. [Link]

-

Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. (2014). RSC Publishing. [Link]

-

A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. (2018). NIH. [Link]

-

5,6-Dihydroxyindole-2-carboxylic acid. (n.d.). Human Metabolome Database. [Link]

-

5,6-Dihydroxyindole-2-carboxylic acid: a first principles density functional study. (2005). UQ eSpace. [Link]

-

5,6-Dihydroxyindole-2-carboxylic acid. (n.d.). FooDB. [Link]

-

5,6-Dihydroxyindoline-2-carboxylic acid. (n.d.). PubChem. [Link]

-

Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. (2014). ResearchGate. [Link]

-

Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. (2022). ResearchGate. [Link]

-

Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Letters. [Link]

-

Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. (2019). St Andrews Research Repository. [Link]

-

Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). PMC. [Link]

-

N-Methylindole. (n.d.). ResearchGate. [Link]

-

Organic Solvent Solubility Data Book. (2010). CORE. [Link]

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 6. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. evotec.com [evotec.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. enamine.net [enamine.net]

- 15. research.unipd.it [research.unipd.it]

- 16. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 18. communities.springernature.com [communities.springernature.com]

- 19. chemrxiv.org [chemrxiv.org]